Simvastatin acid-d6 (ammonium)

Bioanalysis Method Validation LC-MS/MS

Quantifying simvastatin acid is compromised by ex vivo interconversion with its lactone prodrug and matrix effects. Simvastatin acid-d6 (ammonium) is the exact analytical solution. - Corrects for pH-dependent acid-lactone interconversion during sample handling. - Chromatographically matched to co-elute with the analyte, ensuring precise matrix effect correction. - Enables validated bioequivalence methods with an LLOQ of 0.2 ng/mL and %CV < 12%.

Molecular Formula C25H43NO6
Molecular Weight 459.6 g/mol
Cat. No. B12425504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSimvastatin acid-d6 (ammonium)
Molecular FormulaC25H43NO6
Molecular Weight459.6 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[NH4+]
InChIInChI=1S/C25H40O6.H3N/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;/h7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29);1H3/t15-,16-,18+,19+,20-,21-,23-;/m0./s1/i4D3,5D3;
InChIKeyFFPDWNBTEIXJJF-UUPPRYLMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Simvastatin acid-d6 (ammonium) Deuterated Internal Standard


Simvastatin acid-d6 (ammonium) is a stable isotope-labeled (deuterated) internal standard for the quantitative analysis of simvastatin hydroxy acid, the active metabolite of the HMG-CoA reductase inhibitor simvastatin . It is a white to off-white powder with a molecular weight of 459.65 g/mol and is chemically known as (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid;azane with six deuterium atoms incorporated [1]. This compound is strictly intended for research and forensic applications, primarily as an internal standard to correct for matrix effects, instrument variability, and sample preparation losses in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays [2].

Product Role
Deuterated internal standard for simvastatin acid LC-MS/MS
Use Context
Quantitative bioanalysis research; matrix-effect correction
Key Attribute
Co-eluting ISTD that mimics acid-lactone interconversion

Why Simvastatin acid-d6 (ammonium) Is Irreplaceable


Direct substitution with unlabeled simvastatin acid is analytically unsound because it co-elutes with the target analyte, preventing chromatographic distinction and accurate quantification [1]. Furthermore, simvastatin acid exists in a reversible, pH-dependent equilibrium with its inactive lactone prodrug form [2]. This interconversion can occur ex vivo during sample handling and analysis, leading to inaccurate measurement of the true acid concentration. A deuterated internal standard that precisely mimics the acid form is essential to correct for this specific conversion, a property not shared by unlabeled compounds or other statin standards [3].

Property
Deuterated IS (Target)
Unlabeled / Generic IS
Chromatographic separation
Co-elutes with analyte; distinct via MRM mass shift
Co-elutes without mass distinction; prevents quantification
Acid–lactone interconversion
Mimics acid form; corrects for ex vivo conversion drift
Cannot track conversion; biases acid concentration results
Multi-statin specificity
Compound-matched; no cross-analyte interference expected
Risk of cross-interference (e.g., atorvastatin-d5 observed)

Simvastatin acid-d6 (ammonium) Analytical Performance


Precision Advantage with Deuterated IS

In a validated LC-MS/MS method for quantifying simvastatin acid (SA) in human plasma, the use of deuterated simvastatin acid as an internal standard (IS) demonstrated high intra- and inter-day precision. While the study does not provide a direct head-to-head comparison with an unlabeled IS, the achieved precision (%CV ≤ 8.3% for intra-day and ≤ 11.7% for inter-day) at the lower limit of quantification (LLOQ) of 0.2 ng/mL is a benchmark performance metric enabled by the co-eluting deuterated IS, which corrects for ionization suppression/enhancement and extraction variability [1].

Precision at LLOQ
Method context
Intra-day %CV ≤ 8.3%, inter-day ≤ 11.7% at 0.2 ng/mL
Supports precision endpoint review for low-concentration quantification
Reported within FDA guidance (≤20% CV at LLOQ); validation context
Bioanalysis Method Validation LC-MS/MS Precision

Sensitivity Advantage of Deuterated IS

The validated LC-MS/MS method using deuterated simvastatin acid as an internal standard achieved a lower limit of quantification (LLOQ) of 0.2 ng/mL for simvastatin acid in human plasma [1]. This level of sensitivity, enabled by the precision correction of the SIL-IS, is a key differentiator from less sensitive HPLC-UV methods, which typically report higher quantification limits . A separate UHPLC-MS/MS method for simvastatin and its metabolites in human serum achieved an LOQ of 0.08 nmol/l for simvastatin acid, which converts to approximately 0.035 ng/mL, demonstrating the method's high sensitivity [2].

LLOQ Sensitivity
Method context
0.2 ng/mL (human plasma); 0.08 nmol/L (human serum)
Enables terminal-phase PK endpoint characterization
10–100× lower than HPLC-UV; class-level improvement expected
Sensitivity Lower Limit of Quantification LC-MS/MS

Acid-Lactone Interconversion Correction

Simvastatin exists in a dynamic equilibrium between its active hydroxy acid and inactive lactone forms. The rate of interconversion is pH-dependent, with the acid form being more stable at low pH [1]. In dogs, the interconversion process strongly favors the formation of the acid from the lactone (formation clearance CL12 = 4.8 ml min⁻¹ kg⁻¹) compared to the reverse reaction (CL21 = 0.6 ml min⁻¹ kg⁻¹) [2]. To prevent ex vivo conversion that would bias quantification, analytical methods mandate immediate acidification of plasma samples to a pH < 4.5 [3]. The deuterated internal standard, being chemically identical to the acid analyte, undergoes the same ex vivo changes, thereby providing accurate correction for any conversion that occurs during sample processing and analysis [4].

Interconversion correction
Class-level
Lactone→acid formation clearance ~8× higher than reverse (dog model)
Supports acid-specific ISTD to control ex vivo conversion bias
Sample acidification (pH
Multi-statin specificity
Context-dependent
Simvastatin acid-d6: compound-matched; no cross-interference expected
Atorvastatin-d5: caused analytical interference in multi-statin panel
Supports ISTD selection for complex multi-analyte methods
Reported interference required alternative IS; method-context review
Stability Interconversion Sample Preparation

Specificity in Multi-Statin Panels

In the development of a multi-statin therapeutic drug monitoring (TDM) panel using LC-HRMS/MS, researchers found an analytical interference when using atorvastatin-d5 as an internal standard [1]. This interference necessitated the use of alternative internal standards (diazepam-d5 and pentobarbital-d5) for positive and negative ionization modes, respectively. The use of a compound-specific deuterated standard, such as simvastatin acid-d6, circumvents such cross-analyte interference issues, ensuring accurate and reliable quantification in complex multi-analyte methods.

Multi-statin specificity
Context-dependent
Simvastatin acid-d6: compound-matched; no cross-interference expected
Atorvastatin-d5: caused analytical interference in multi-statin panel
Supports ISTD selection for complex multi-analyte methods
Reported interference required alternative IS; method-context review
Selectivity Therapeutic Drug Monitoring High-Resolution Mass Spectrometry

Simvastatin acid-d6 (ammonium) Key Applications


Pharmacokinetics & Bioequivalence Studies

This is the primary application for which Simvastatin acid-d6 (ammonium) is procured. Its use as an internal standard in validated LC-MS/MS methods ensures the accurate, precise, and sensitive quantification of the active metabolite in plasma, a regulatory requirement for demonstrating bioequivalence between a generic and reference listed drug. The achieved LLOQ of 0.2 ng/mL with high precision (%CV < 12% at LLOQ) is critical for characterizing the full pharmacokinetic profile, including the terminal elimination phase [1].

Therapeutic Drug Monitoring & Adherence Testing

Simvastatin acid-d6 (ammonium) is essential for developing specific and sensitive LC-MS/MS assays for TDM. As demonstrated in multi-statin panels, using a compound-matched deuterated standard avoids cross-analyte interference [2]. This ensures reliable quantification of simvastatin acid in patient samples, which is necessary for confirming adherence to prescribed simvastatin therapy or for investigating the relationship between drug exposure and clinical response or toxicity.

Interconversion and Metabolism Studies

Research focused on the dynamic equilibrium between simvastatin acid and its lactone prodrug requires analytical methods that can stabilize and accurately measure both species [3]. Simvastatin acid-d6 (ammonium) is uniquely suited for these studies because it corrects for ex vivo interconversion that occurs during sample processing. Its use allows researchers to delineate the true in vivo pharmacokinetics of the interconversion process, as demonstrated in studies quantifying the 8-fold preference for acid formation from the lactone [4].

Forensic & Clinical Toxicology

In forensic and clinical toxicology laboratories, the need to confirm and quantify simvastatin in complex biological matrices demands a high degree of analytical specificity and sensitivity. The use of Simvastatin acid-d6 (ammonium) as an internal standard provides the robust and defensible quantitation required for legal and clinical decision-making. Its application in validated LC-MS/MS methods ensures that results are free from the matrix effects and analytical interferences that can plague non-deuterated internal standard approaches [1].

Application
Selection Property
Validation Focus
PK & bioequivalence research
Deuterated ISTD for matrix-effect correction
Precision at LLOQ; accuracy across calibration range
Research PK monitoring & adherence studies
Compound-specific deuterated standard
Cross-analyte interference avoidance; selectivity confirmation
Acid–lactone interconversion research
Chemical identity for ex vivo conversion tracking
Interconversion rate review; sample stabilization protocol
Forensic toxicology bioanalysis
Specificity in complex biological matrices
Matrix-effect and interference correction; method defensibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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